![molecular formula C14H14BrN B7858032 N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)
N-[(2-bromophenyl)methyl]-N-methylaniline
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Overview
Description
N-[(2-bromophenyl)methyl]-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom attached to a phenyl ring, which is further connected to a methylated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-N-methylaniline typically involves the reaction of 2-bromobenzyl chloride with N-methylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-N-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-methylaniline.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-N-methylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylaniline involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The aniline moiety can undergo protonation or deprotonation, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-N-methylaniline
- N-[(2-fluorophenyl)methyl]-N-methylaniline
- N-[(2-iodophenyl)methyl]-N-methylaniline
Uniqueness
N-[(2-bromophenyl)methyl]-N-methylaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNHHVCFGZRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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